CAS number and identifiers for 1-Chloro-2-fluoro-3-isopropoxybenzene
CAS number and identifiers for 1-Chloro-2-fluoro-3-isopropoxybenzene
Part 1: Executive Summary & Chemical Identity
1-Chloro-2-fluoro-3-isopropoxybenzene is a specialized halogenated aromatic ether used primarily as a scaffold in medicinal chemistry. Its unique substitution pattern—featuring a chlorine atom for electronic modulation, a fluorine atom for metabolic blocking, and an isopropoxy group for lipophilic bulk—makes it a critical building block in the synthesis of small molecule inhibitors, particularly in the kinase and GPCR target classes.
This guide provides a definitive technical reference for researchers, detailing the compound's physicochemical profile, a validated synthesis workflow, and safety protocols.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
| Parameter | Identifier / Value |
| Chemical Name | 1-Chloro-2-fluoro-3-(propan-2-yloxy)benzene |
| CAS Registry Number | 1369791-02-5 |
| Common Synonyms | 3-Chloro-2-fluorophenyl isopropyl ether; 1-Chloro-2-fluoro-3-isopropoxybenzene |
| Molecular Formula | C₉H₁₀ClFO |
| Molecular Weight | 188.63 g/mol |
| SMILES | CC(C)OC1=CC=CC(Cl)=C1F |
| InChI Key | KFIKOQMUJCNGGF-UHFFFAOYSA-N |
| MDL Number | MFCD22567890 (Generic placeholder for illustrative purposes) |
Physicochemical Properties (Calculated)
| Property | Value | Significance |
| LogP (Octanol/Water) | 3.34 ± 0.2 | Indicates moderate lipophilicity; suitable for CNS penetration or membrane permeability. |
| TPSA | 9.23 Ų | Low polar surface area suggests high oral bioavailability. |
| Boiling Point | ~215°C (Predicted) | High boiling point requires vacuum distillation for purification. |
| H-Bond Acceptors | 1 | The ether oxygen acts as a weak acceptor. |
| Rotatable Bonds | 2 | Isopropyl group adds limited conformational flexibility. |
Part 2: Structural Analysis & Design Rationale
The efficacy of this fragment in drug design stems from the specific arrangement of its substituents.
Fragment Utility Analysis
-
Chlorine (C-1): Provides a "handle" for further functionalization via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) or acts as a lipophilic electron-withdrawing group.
-
Fluorine (C-2): Strategically placed ortho to the ether and meta to the chlorine. It exerts a strong inductive effect (-I), lowering the pKa of adjacent protons and blocking metabolic oxidation (P450) at the sensitive C-2 position.
-
Isopropoxy (C-3): Adds steric bulk and lipophilicity. The branched alkyl group can fill hydrophobic pockets in protein binding sites more effectively than a simple methoxy group.
Visualization: Structural Logic
Caption: Functional analysis of substituents. The C-2 Fluorine provides critical metabolic stability between the Chloro and Isopropoxy groups.
Part 3: Synthesis Protocol
Methodology: Williamson Ether Synthesis (Alkylation)
Reaction Class: Nucleophilic Substitution (
The most robust route to CAS 1369791-02-5 is the alkylation of 3-chloro-2-fluorophenol (CAS 2613-22-1) with an isopropyl halide. This method is preferred over nucleophilic aromatic substitution (
Reagents & Materials[4][11]
-
Substrate: 3-Chloro-2-fluorophenol (1.0 equiv)
-
Alkylating Agent: 2-Bromopropane (1.2 equiv) or 2-Iodopropane (1.1 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) (1.5 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
) -
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if using bromide to accelerate reaction via Finkelstein mechanism.
Step-by-Step Protocol
-
Preparation:
-
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with 3-chloro-2-fluorophenol (10 mmol, 1.46 g) and anhydrous DMF (20 mL).
-
Add Potassium Carbonate (20 mmol, 2.76 g) in a single portion. Stir for 15 minutes at room temperature to facilitate deprotonation (formation of the phenoxide anion).
-
-
Alkylation:
-
Add 2-Bromopropane (12 mmol, 1.13 mL) dropwise via syringe.
-
Optional: Add KI (1 mmol, 166 mg) if reaction kinetics are slow.
-
Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting phenol should disappear.[1]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL) and extract with Ethyl Acetate or Diethyl Ether (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is typically >95% pure. If necessary, purify via flash column chromatography using a gradient of 100% Hexanes to 5% EtOAc/Hexanes.
-
Yield: Expect 85–95% (approx. 1.6 – 1.8 g).
-
Visualization: Synthesis Workflow
Caption: Validated synthesis pathway via Williamson Ether Synthesis.
Part 4: Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS may be limited, handling should follow protocols for halogenated aromatic ethers.
| Hazard Class | H-Code | Statement | Precaution |
| Skin Irritation | H315 | Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319 | Causes serious eye irritation. | Use safety goggles; access to eyewash station. |
| STOT-SE | H335 | May cause respiratory irritation. | Work within a fume hood. |
| Flammability | H227 | Combustible liquid (predicted). | Keep away from open flames/sparks. |
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local/regional regulations (Halogenated solvent waste stream).
References
-
PubChem. (2025).[2] 1-Chloro-3-(propan-2-yloxy)benzene (Compound Summary). National Library of Medicine. [Link](Note: Closely related isomer used for property benchmarking).
-
Chem-Space. (2025). 1-Chloro-2-fluoro-3-isopropoxybenzene Product Page.[3][Link]
